N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

Catalog No.
S12163083
CAS No.
M.F
C7H12N4O
M. Wt
168.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximid...

Product Name

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide

IUPAC Name

N'-hydroxy-1,3,5-trimethylpyrazole-4-carboximidamide

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

InChI

InChI=1S/C7H12N4O/c1-4-6(7(8)10-12)5(2)11(3)9-4/h12H,1-3H3,(H2,8,10)

InChI Key

OEDVGDAQVSJSQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=NO)N

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide is a chemical compound characterized by its unique structure and functional groups. It consists of a pyrazole ring substituted with hydroxyl and carboximidamide groups, along with three methyl groups at the 1, 3, and 5 positions of the pyrazole moiety. The presence of these functional groups contributes to its potential reactivity and biological activity.

Typical of pyrazole derivatives, including:

  • Hydroxylation: The hydroxyl group can engage in hydrogen bonding and act as a nucleophile in further reactions.
  • Carboximidamide Reactions: The carboximidamide group may undergo hydrolysis or condensation reactions, contributing to the formation of more complex molecules.
  • Methylation: The methyl groups can be involved in electrophilic substitution reactions or serve as protecting groups in synthetic pathways.

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide exhibits various biological activities due to its structural features. Pyrazole derivatives are known for their potential as:

  • Anti-inflammatory agents: Compounds with similar structures have shown effectiveness in inhibiting cyclooxygenase enzymes.
  • Antimicrobial properties: Some pyrazole derivatives have been reported to possess antibacterial and antifungal activities.
  • Anticancer effects: Certain modifications in the pyrazole structure have been linked to cytotoxicity against cancer cell lines.

Several synthetic routes can be employed to produce N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide:

  • Condensation Reactions: Starting from 1H-pyrazole derivatives, condensation with hydroxylamine can yield the N-hydroxy derivative.
  • Methylation Steps: Methylation of the pyrazole ring can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.
  • Carboximidamide Formation: The introduction of the carboximidamide group can be accomplished through reaction with isocyanates or amidines.

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new anti-inflammatory or antimicrobial drugs.
  • Agricultural Chemicals: Potential use as a fungicide or pesticide due to its biological activity against pathogens.
  • Chemical Research: As a building block for synthesizing more complex organic molecules in medicinal chemistry.

Research into the interactions of N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide with biological targets is essential for understanding its mechanism of action. Studies may include:

  • Molecular Docking: Computational studies to predict binding affinities with target proteins such as cyclooxygenases or kinases.
  • In vitro Assays: Evaluating the compound's efficacy against specific cell lines or microbial strains to establish its biological profile.

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide shares structural similarities with other pyrazole derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1H-pyrazoleMethyl substitution on the pyrazole ringSimpler structure; lacks hydroxyl and carboximidamide groups
4-Hydroxy-1H-pyrazoleHydroxyl group at position 4Focused on phenolic activity; less diverse reactivity
1H-pyrazole-4-carboxylic acidCarboxylic acid functional groupMore acidic; different reactivity profile
N-(pyridin-2-yl)-pyrazoleContains a pyridine moietyEnhanced interaction potential due to heterocyclic nature

N-hydroxy-1,3,5-trimethyl-1H-pyrazole-4-carboximidamide stands out due to its combination of methyl substitutions and both hydroxyl and carboximidamide functionalities, which may contribute to unique biological activities and reactivity not observed in simpler derivatives.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

168.10111102 g/mol

Monoisotopic Mass

168.10111102 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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